Cyclopentanecarbonitrile
Overview
Description
It is a colorless to almost colorless liquid with a faintly yellow hue . This compound is notable for its applications in various fields, including organic synthesis and enzymatic studies.
Mechanism of Action
Target of Action
Cyclopentanecarbonitrile, also known as Cyanocyclopentane or Cyclopentyl cyanide , is an alicyclic nitrile. The primary targets of this compound are nitrile- and amide- hydrolyzing enzymes . These enzymes play a crucial role in the metabolism of nitriles and amides in various organisms.
Mode of Action
The interaction of this compound with its targets involves the hydrolysis of the nitrile group. This process is facilitated by the nitrile- and amide- hydrolyzing enzymes . The hydrolysis of the nitrile group results in the formation of a carboxylic acid and ammonia .
Biochemical Pathways
This compound affects the biochemical pathways involving the metabolism of nitriles and amides. The hydrolysis of the nitrile group is a key step in these pathways, leading to the formation of carboxylic acids and ammonia . These products can further participate in various biochemical reactions, influencing downstream effects.
Pharmacokinetics
Its physical and chemical properties such as boiling point (67-68 °c/10 mmhg ), melting point (-76 °C ), and density (0.912 g/mL at 25 °C ) can influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the products of its metabolism. The hydrolysis of the nitrile group leads to the formation of carboxylic acids and ammonia , which can affect the pH balance and nitrogen metabolism in cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the rate of nitrile hydrolysis . Moreover, the compound’s stability can be influenced by factors such as pH and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
Cyclopentanecarbonitrile has been used as a substrate to investigate the specific activity of nitrile- and amide-hydrolyzing enzymes isolated from Candida guilliermondii UFMG-Y65 cells . The nature of these interactions involves the breakdown of the nitrile group in the this compound molecule by these enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nitrile- and amide-hydrolyzing enzymes . These enzymes catalyze the hydrolysis of the nitrile group, leading to the formation of carboxylic acids and ammonia. This process can influence gene expression and enzyme activity within the cell.
Metabolic Pathways
This compound is involved in the nitrile degradation pathway in certain microorganisms . This pathway involves the action of nitrile- and amide-hydrolyzing enzymes, which convert the nitrile group into carboxylic acids and ammonia.
Preparation Methods
Cyclopentanecarbonitrile can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of cyclopentyl bromide with sodium cyanide in a nucleophilic substitution reaction.
Industrial Production: Industrially, this compound is produced by the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then dehydrated to yield this compound. The reaction conditions typically involve the use of catalysts and controlled temperatures to optimize yield and purity.
Chemical Reactions Analysis
Cyclopentanecarbonitrile undergoes various chemical reactions:
Oxidation: It can be oxidized to cyclopentanecarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with lithium aluminum hydride yields cyclopentylamine.
Substitution: It can undergo nucleophilic substitution reactions, such as the reaction with Grignard reagents to form substituted cyclopentanes.
Scientific Research Applications
Cyclopentanecarbonitrile has several applications in scientific research:
Comparison with Similar Compounds
Cyclopentanecarbonitrile can be compared with other similar nitrile compounds:
Cyclohexanecarbonitrile: Similar in structure but with a six-membered ring, it exhibits different reactivity and physical properties.
Cyclopropanecarbonitrile: With a three-membered ring, this compound is more strained and reactive compared to this compound.
Cyclobutanecarbonitrile: This four-membered ring nitrile has intermediate properties between cyclopropanecarbonitrile and this compound.
Heptyl cyanide: An aliphatic nitrile with a linear chain, it differs significantly in terms of reactivity and applications.
This compound stands out due to its unique ring structure, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
cyclopentanecarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c7-5-6-3-1-2-4-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPZJHKVRMRREG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195331 | |
Record name | Cyclopentanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-02-8 | |
Record name | Cyclopentanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4254-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopentanecarbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6Y8BG5QK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic routes used to obtain cyclopentanecarbonitrile and its derivatives?
A1: Several synthetic approaches have been explored for this compound and its derivatives. One method involves the reaction of cyanide ions with α,β-unsaturated esters like ethyl cinnamate under polar, aprotic conditions. [] This reaction leads to the formation of substituted cyclopentanecarboxylates, which can be further modified to obtain the desired this compound derivatives. Another approach utilizes Michael addition-radical cyclization reactions. [] For instance, enamines derived from ketones like cyclopentanone can undergo Michael addition with compounds like (phenylseleno)acetonitrile, followed by radical cyclization to yield substituted cyclopentanecarbonitriles.
Q2: Can this compound derivatives be used in the development of antiviral agents?
A2: Yes, recent research highlights the potential of this compound derivatives as antiviral agents, specifically against the hepatitis B virus (HBV). [] A novel nucleoside analog, (1S,3S,5S)-3-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-5-hydroxy-1-(hydroxymethyl)-2-methylenethis compound (CMCdG), has demonstrated potent inhibitory activity against both wild-type and entecavir-resistant HBV strains. []
Q3: How does the structure of CMCdG contribute to its antiviral activity against entecavir-resistant HBV?
A3: Structural analyses using homology modeling, semiempirical quantum methods, and molecular dynamics simulations revealed key interactions. [] While entecavir triphosphate loses contact with the mutated residue M180 in the entecavir-resistant HBV reverse transcriptase (RT), CMCdG triphosphate retains favorable contacts with both wild-type and mutant HBV RT. [] This suggests that CMCdG can overcome the resistance mechanism associated with the L180M mutation in HBV RT, explaining its efficacy against entecavir-resistant strains.
Q4: Beyond antiviral applications, what other pharmacological activities have been investigated for this compound derivatives?
A5: this compound derivatives have also been explored for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors. [] DPP IV is an enzyme involved in glucose metabolism, making its inhibitors promising targets for the treatment of type 2 diabetes. The presence of the fluoroolefin moiety in the this compound derivative, 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, was found to contribute to its inhibitory activity against DPP IV. []
Q5: Are there any examples of this compound derivatives being used as building blocks for synthesizing complex molecules?
A6: Yes, this compound derivatives have proven valuable in constructing complex heterocyclic systems. Researchers have successfully utilized these compounds to synthesize spirocyclic systems containing benzo[5,6][1,2,4]thiadiazino[4,3-b]isoquinoline rings [] as well as 1,2,3,4-tetrahydrospiro[isoquinoline-4,1'-cyclopentane]-3-imines and related condensed spirocyclic systems. [] Furthermore, they have been employed in the synthesis of 5,10-dihydro[1,2,4]triazolo[1,5-b]isoquinolines and related spiranes. []
Q6: Can you provide information on the structural characterization of this compound?
A7: this compound (C6H9N) has a molecular weight of 95.14 g/mol. [] While specific spectroscopic data from the provided articles is limited, one can expect characteristic signals in NMR and IR spectra. For example, the nitrile group in this compound typically exhibits a strong absorption band in the infrared spectrum around 2250 cm-1.
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